molecular formula C12H30N6 B1329227 1,4,7,10,13,16-Hexaazacyclooctadecane CAS No. 296-35-5

1,4,7,10,13,16-Hexaazacyclooctadecane

Cat. No.: B1329227
CAS No.: 296-35-5
M. Wt: 258.41 g/mol
InChI Key: RVJABZUDCPZPPM-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaazacyclooctadecane, also known as hexacyclen, is a macrocyclic compound containing six nitrogen atoms within an eighteen-membered ring. This compound is notable for its ability to act as a ligand, forming stable complexes with various metal ions. Its structure allows for significant flexibility and coordination, making it a valuable compound in various fields of chemistry and industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the secondary amines in the compound can act as excellent electron donors to transition metal cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that require electron donation for their biochemical reactions.

Molecular Mechanism

Given its ability to donate electrons to transition metal cations , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16-Hexaazacyclooctadecane can be synthesized through several methods. One common approach involves the reaction of diethylenetriamine with phosphorus oxychloride. This reaction typically requires controlled conditions to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaazacyclooctadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7,10,13,16-Hexaazacyclooctadecane has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its potential in biological systems, particularly in metal ion transport and storage.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of new materials and catalysts

Properties

IUPAC Name

1,4,7,10,13,16-hexazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJABZUDCPZPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183778
Record name Hexaaza-18-crown-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296-35-5
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000296355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaaza-18-crown-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70183778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13,16-hexaazacyclooctadecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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